

# (S)-3-Boc-aminopiperidine molecular weight and formula

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Compound of Interest

Compound Name: (S)-3-Boc-aminopiperidine

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## Technical Guide: (S)-3-Boc-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(S)-3-Boc-aminopiperidine**, a key chiral building block in medicinal chemistry and drug development. Its versatile structure makes it a valuable intermediate in the synthesis of complex molecules with therapeutic potential.

## **Core Chemical Properties**

**(S)-3-Boc-aminopiperidine**, also known as tert-butyl (S)-piperidin-3-ylcarbamate, is a derivative of piperidine carrying a tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 3-position of the piperidine ring. This protecting group strategy is crucial for regioselective reactions in multi-step syntheses.



Property	Value	References
Molecular Formula	C10H20N2O2	[1][2][3][4][5][6]
Molecular Weight	200.28 g/mol	[1][2][3][5][6]
CAS Number	216854-23-8	[1][4][5]
Appearance	White to light yellow crystalline powder	[5][7]
Melting Point	118-128 °C	[4][5][7]
Purity	≥97%	[4][5][6][7]
IUPAC Name	tert-butyl N-[(3S)-piperidin-3- yl]carbamate	[5][8]

## **Experimental Protocols**

A common experimental procedure involving **(S)-3-Boc-aminopiperidine** is its use as a scaffold in synthetic organic chemistry. Below is a representative protocol for an N-alkylation reaction, a fundamental step in drug discovery to explore the chemical space around this core.

Objective: To synthesize an N-alkylated derivative of **(S)-3-Boc-aminopiperidine**.

#### Materials:

- (S)-3-Boc-aminopiperidine
- An alkyl halide (e.g., benzyl bromide)
- A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
- An appropriate solvent (e.g., dichloromethane, DCM)
- Standard laboratory glassware and stirring equipment
- Purification apparatus (e.g., column chromatography)

#### Procedure:

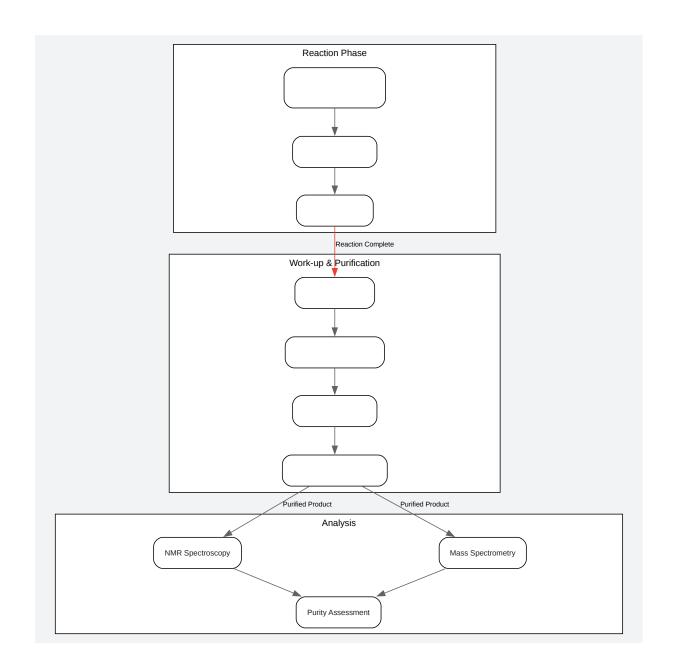


- Reaction Setup: In a round-bottom flask, dissolve **(S)-3-Boc-aminopiperidine** (1 equivalent) in dry dichloromethane.
- Addition of Base: Add diisopropylethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a proton scavenger.
- Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO<sub>3</sub> solution), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Nalkylated product.
- Characterization: Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

## **Logical Workflow for Synthesis**

The following diagram illustrates a generalized workflow for the synthesis and purification of a derivative of **(S)-3-Boc-aminopiperidine**, as described in the experimental protocol.





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